

An In-depth Technical Guide on Intermetallic Compounds in the Au-Y System

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Compound of Interest

Compound Name: Gold;yttrium

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This technical guide provides a comprehensive overview of the intermetallic compounds present in the gold-yttrium (Au-Y) binary system. It covers their crystal structures, thermodynamic properties, and the experimental methodologies used for their synthesis and characterization, with a focus on providing actionable data and protocols for research and development.

Introduction to Au-Y Intermetallic Compounds

The Au-Y system is characterized by the formation of several stable intermetallic compounds, indicating strong chemical affinity between gold and yttrium. These compounds exhibit distinct crystal structures and thermodynamic properties that are of interest for various applications, from materials science to potential, albeit less common, uses in specialized fields. This guide focuses on the known stoichiometric phases: Au_6Y , $\text{Au}_{51}\text{Y}_{14}$, Au_3Y , Au_2Y , AuY , and AuY_2 .

Crystal Structures of Au-Y Intermetallic Compounds

The crystallographic data for the intermetallic compounds in the Au-Y system have been investigated through both experimental techniques and theoretical calculations. A summary of the available data is presented in Table 1.

Table 1: Crystallographic Data of Au-Y Intermetallic Compounds

Compound	Pearson Symbol	Space Group	Crystal System	a (Å)	b (Å)	c (Å)	Reference
Au ₆ Y	Not Experimentally Determined	[1]					
Au ₅₁ Y ₁₄	Not Experimentally Determined						
Au ₃ Y	oP16	Pnma	Orthorhombic	[2] (Predicted)			
α-Au ₂ Y (RT)	tI6	I4/mmm	Tetragonal	3.692	3.692	8.981	[2]
β-Au ₂ Y (>778°C)	oI12	Imma	Orthorhombic	4.658	7.340	8.200	[2]
AuY (LT)	oP8	Pnma	Orthorhombic	[2] (Predicted)			
AuY (HT)	cP2	Pm-3m	Cubic	[2] (Predicted)			
AuY ₂	oP12	Pnma	Orthorhombic	[2] (Predicted)			

Note: Some crystal structure data is based on ab initio calculations and awaits full experimental confirmation.

Ab initio studies suggest that Au_3Y adopts a D0a structure, while Au_2Y is predicted to have a C11b structure. For the AuY compound, theoretical calculations indicate a B33 structure as the low-temperature phase, with a B2 structure being a potential high-temperature polymorph. Furthermore, a C37 structure has been predicted for the AuY_2 phase[2].

Experimentally, it has been confirmed that Au_2Y undergoes an allotropic phase transformation at approximately 778°C. The room temperature α -phase possesses a tetragonal MoSi_2 -type structure, which transforms into the high-temperature β -phase with an orthorhombic CeCu_2 -type structure[2]. The structure of the gaseous Au_6Y^+ ion has been investigated and found to have an eclipsed C_{3v} geometry, which differs significantly from the predicted quasi-planar neutral molecule and planar anion, though this does not represent the bulk crystal structure[1].

Thermodynamic Properties

The Au-Y system exhibits large negative deviations from ideal solution behavior, indicating a strong exothermic character and the formation of stable intermetallic compounds. The thermodynamic properties of mixing for this binary system have been determined between 700 and 800°C using electromotive force (EMF) measurements on galvanic cells with CaF_2 solid electrolytes. A complete set of thermodynamic functions has been obtained for the gold-rich solid solution and the intermetallic compounds Au_6Y , $\text{Au}_{51}\text{Y}_{14}$, Au_3Y , Au_2Y , AuY , and AuY_2 .

Experimental Protocols

Synthesis of Au-Y Intermetallic Compounds

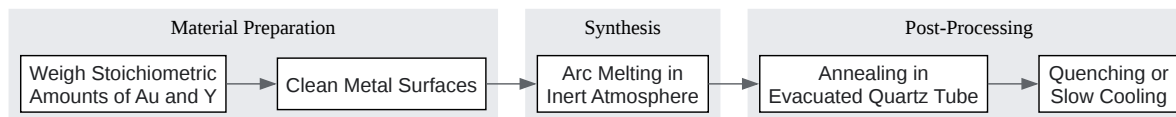
A common and effective method for synthesizing bulk polycrystalline samples of Au-Y intermetallic compounds is arc melting.

Protocol for Arc Melting Synthesis:

- Material Preparation:
 - Start with high-purity gold (99.99%) and yttrium (99.9%).
 - Calculate the required stoichiometric amounts of each element for the desired intermetallic compound.

- Clean the surfaces of the metals to remove any oxide layers, particularly for yttrium which is highly reactive. This can be done by mechanical polishing or chemical etching.
- Arc Melting Procedure:
 - Place the weighed elements together on a water-cooled copper hearth within an arc furnace.
 - Evacuate the furnace chamber to a high vacuum (e.g., $< 10^{-5}$ mbar) and then backfill with a high-purity inert gas, such as argon. This process should be repeated several times to ensure a pure inert atmosphere.
 - Strike an electric arc between a non-consumable tungsten electrode and the sample to melt the constituents.
 - To ensure homogeneity, the resulting alloy button should be flipped and re-melted several times (typically 3-5 times).
- Annealing/Homogenization:
 - To achieve phase equilibrium and a homogeneous microstructure, the as-cast buttons are typically sealed in an evacuated quartz tube.
 - The sealed samples are then annealed at a specific temperature for an extended period. The annealing temperature and duration will depend on the specific phase being targeted and should be determined based on the Au-Y phase diagram. For example, to obtain the room temperature α -phase of Au_2Y , annealing would be performed below the transition temperature of 778°C [\[2\]](#).
 - After annealing, the samples are typically quenched in cold water to retain the high-temperature phase structure if desired, or slowly cooled to obtain the equilibrium low-temperature phase.

The following diagram illustrates a typical workflow for the synthesis of Au-Y intermetallic compounds.



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Caption: Experimental workflow for the synthesis of Au-Y intermetallic compounds.

Characterization of Au-Y Intermetallic Compounds

X-Ray Diffraction (XRD) for Crystal Structure Analysis:

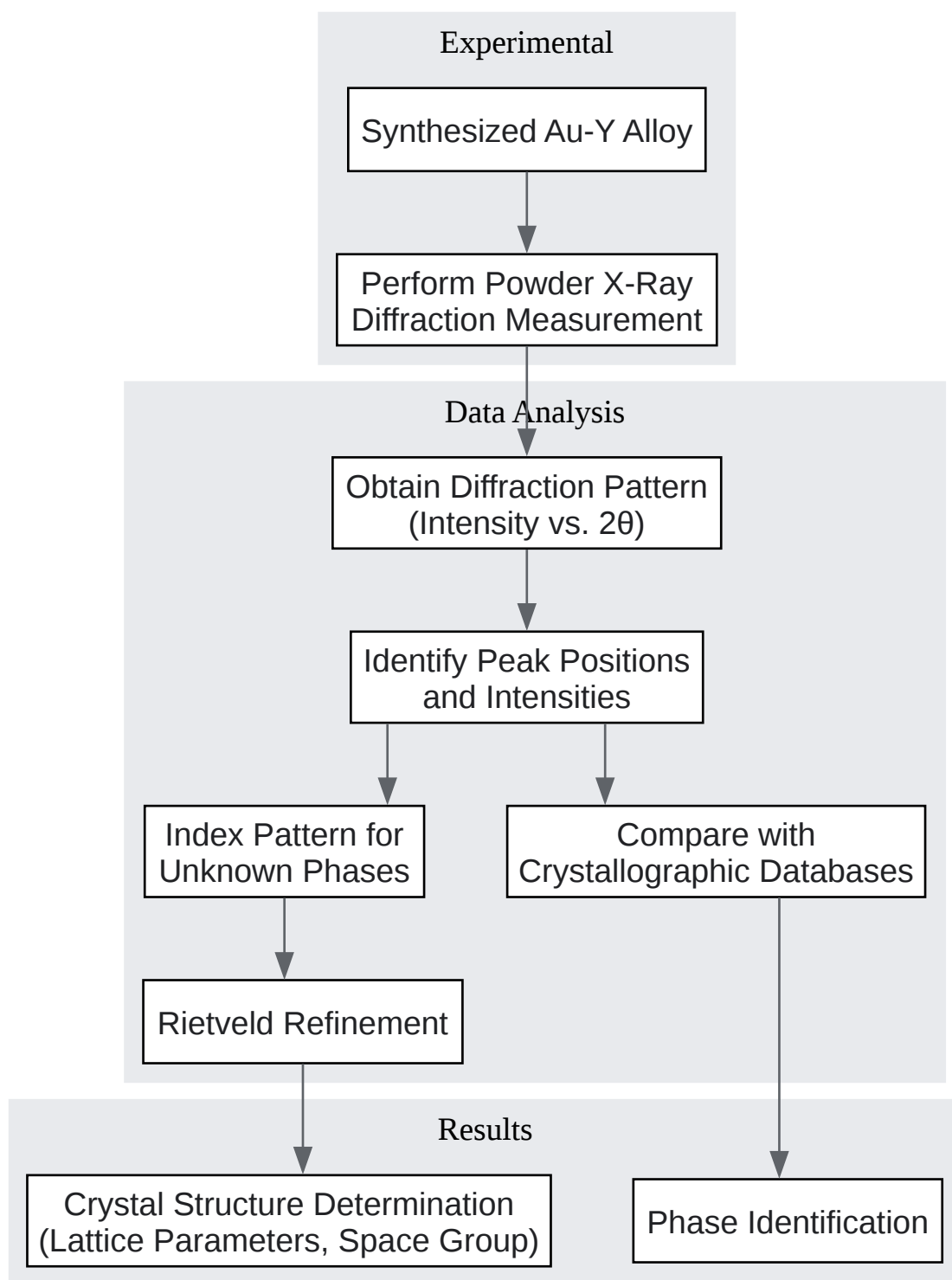
Powder X-ray diffraction is the primary technique used to identify the phases present in the synthesized alloys and to determine their crystal structures.

Protocol for Powder XRD Analysis:

- Sample Preparation:
 - A small piece of the synthesized alloy is ground into a fine powder using an agate mortar and pestle.
 - The powder is then mounted onto a sample holder. To minimize preferred orientation, the powder should be loosely packed or mixed with a non-diffracting binder.
- Data Collection:
 - A powder diffractometer with a common X-ray source (e.g., Cu K α radiation) is used.
 - Set the appropriate instrument parameters, including the 2θ angular range, step size, and counting time per step. A typical scan might range from 20° to 100° in 2θ with a step size of 0.02° .
- Data Analysis:

- The resulting diffraction pattern is analyzed to identify the Bragg reflections.
- The positions and intensities of the peaks are used to identify the phases present by comparison with standard diffraction databases (e.g., the Powder Diffraction File - PDF).
- For unknown phases, the diffraction pattern can be indexed to determine the unit cell parameters and space group. Rietveld refinement can then be used to refine the crystal structure.

The logical relationship for identifying an unknown phase using XRD is depicted in the following diagram.

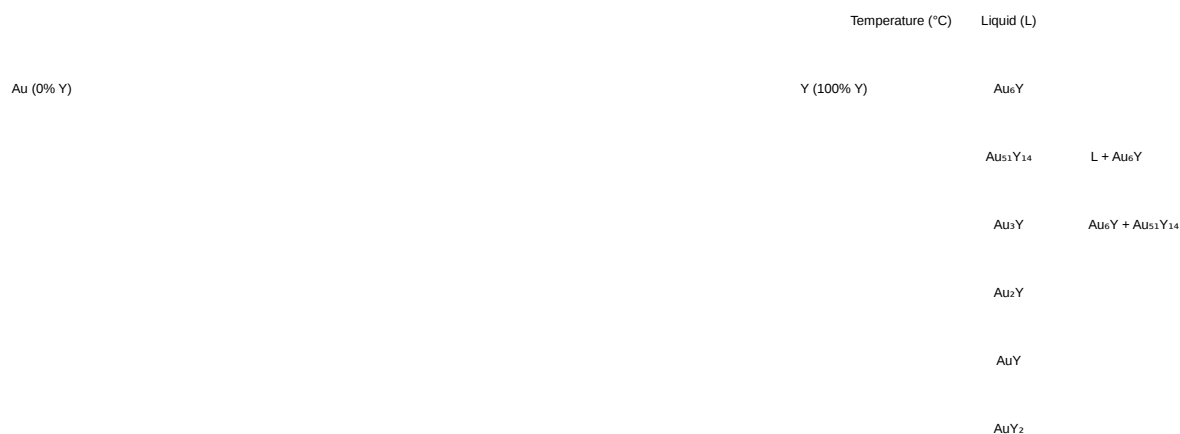


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Caption: Logical workflow for phase identification and crystal structure analysis using XRD.

Au-Y Phase Diagram

A complete and experimentally validated Au-Y binary phase diagram is essential for understanding the phase equilibria, including melting points, eutectic and peritectic reactions, and the stability ranges of the various intermetallic compounds. While a comprehensive diagram is not readily available in the provided search results, the existence of multiple stable intermetallic compounds suggests a complex phase diagram with several invariant reactions. The allotropic transformation of Au_2Y at 778°C is one confirmed feature of this diagram[2]. The diagram below represents a hypothetical phase diagram based on the known compounds, illustrating the general features expected for such a system.



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Caption: A schematic representation of a hypothetical Au-Y binary phase diagram.

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References

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